Cas no 880166-21-2 (3,3-Dimethyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid)

3,3-Dimethyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid is a specialized cyclobutane derivative featuring a thiophene substituent, which enhances its utility in synthetic and medicinal chemistry applications. The compound's rigid cyclobutane core, combined with the electron-rich thiophene moiety, makes it a valuable intermediate for constructing complex molecular architectures. Its carboxylic acid functionality allows for further derivatization, enabling its use in peptide coupling, esterification, or amidation reactions. The steric hindrance from the 3,3-dimethyl groups may influence regioselectivity in reactions, offering controlled synthetic pathways. This compound is particularly relevant in pharmaceutical research, where its structural features can contribute to the development of bioactive molecules with tailored properties.
3,3-Dimethyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid structure
880166-21-2 structure
Product name:3,3-Dimethyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid
CAS No:880166-21-2
MF:C11H14O2S
MW:210.292662143707
CID:5729906
PubChem ID:65000123

3,3-Dimethyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • AKOS014332153
    • 880166-21-2
    • 3,3-Dimethyl-1-(2-thienyl)cyclobutanecarboxylic acid
    • 3,3-dimethyl-1-thiophen-2-ylcyclobutane-1-carboxylic acid
    • EN300-1122444
    • 3,3-dimethyl-1-(thiophen-2-yl)cyclobutane-1-carboxylicacid
    • 3,3-dimethyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid
    • F2147-4607
    • SCHEMBL2988124
    • SMLYDLZENAGPLJ-UHFFFAOYSA-N
    • Cyclobutanecarboxylic acid, 3,3-dimethyl-1-(2-thienyl)-
    • 3,3-Dimethyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid
    • Inchi: 1S/C11H14O2S/c1-10(2)6-11(7-10,9(12)13)8-4-3-5-14-8/h3-5H,6-7H2,1-2H3,(H,12,13)
    • InChI Key: SMLYDLZENAGPLJ-UHFFFAOYSA-N
    • SMILES: S1C=CC=C1C1(C(=O)O)CC(C)(C)C1

Computed Properties

  • Exact Mass: 210.07145086g/mol
  • Monoisotopic Mass: 210.07145086g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 252
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 65.5Ų
  • XLogP3: 2.6

Experimental Properties

  • Density: 1.210±0.06 g/cm3(Predicted)
  • Boiling Point: 334.6±25.0 °C(Predicted)
  • pka: 4.34±0.40(Predicted)

3,3-Dimethyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1122444-0.1g
3,3-dimethyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid
880166-21-2 95%
0.1g
$867.0 2023-10-26
Enamine
EN300-1122444-1.0g
3,3-dimethyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid
880166-21-2
1.0g
$986.0 2023-07-07
Life Chemicals
F2147-4607-5g
3,3-dimethyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid
880166-21-2 95%+
5g
$2052.0 2023-09-06
Life Chemicals
F2147-4607-0.5g
3,3-dimethyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid
880166-21-2 95%+
0.5g
$649.0 2023-09-06
Life Chemicals
F2147-4607-1g
3,3-dimethyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid
880166-21-2 95%+
1g
$684.0 2023-09-06
Enamine
EN300-1122444-10.0g
3,3-dimethyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid
880166-21-2
10.0g
$4236.0 2023-07-07
Life Chemicals
F2147-4607-10g
3,3-dimethyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid
880166-21-2 95%+
10g
$2873.0 2023-09-06
Enamine
EN300-1122444-0.25g
3,3-dimethyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid
880166-21-2 95%
0.25g
$906.0 2023-10-26
TRC
D235516-500mg
3,3-dimethyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid
880166-21-2
500mg
$ 590.00 2022-06-05
Enamine
EN300-1122444-5.0g
3,3-dimethyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid
880166-21-2
5.0g
$2858.0 2023-07-07

Additional information on 3,3-Dimethyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid

3,3-Dimethyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic Acid (CAS No. 880166-21-2): An Overview

3,3-Dimethyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid (CAS No. 880166-21-2) is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a cyclobutane ring, two methyl groups, and a thiophene moiety. These structural elements contribute to its potential biological activities and make it a valuable candidate for various applications in drug discovery and development.

The chemical structure of 3,3-Dimethyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid is represented by the formula C12H14O2S. The presence of the thiophene ring, a five-membered heterocyclic compound containing sulfur, imparts unique electronic and steric properties to the molecule. These properties are crucial for its interactions with biological targets and its potential therapeutic effects.

Recent studies have highlighted the importance of 3,3-Dimethyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid in various biological systems. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory and analgesic properties. The mechanism of action is believed to involve the inhibition of pro-inflammatory cytokines and the modulation of pain signaling pathways.

In addition to its anti-inflammatory and analgesic activities, 3,3-Dimethyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid has also been investigated for its potential as an antitumor agent. Studies conducted in vitro and in vivo have demonstrated that this compound can induce apoptosis in cancer cells and inhibit tumor growth. The specific molecular targets involved in these effects are currently under investigation, but preliminary data suggest that it may interact with key signaling pathways such as PI3K/Akt and MAPK.

The pharmacokinetic properties of 3,3-Dimethyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid have also been studied extensively. Research has shown that it exhibits good oral bioavailability and favorable pharmacokinetic profiles, making it a promising candidate for further development as a therapeutic agent. However, further studies are needed to optimize its pharmacological properties and to evaluate its safety and efficacy in clinical settings.

In the context of drug discovery, 3,3-Dimethyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid serves as an important lead compound for the development of novel therapeutic agents. Its unique structural features provide a foundation for structure-based drug design, allowing researchers to modify the molecule to enhance its potency and selectivity. For example, modifications to the cyclobutane ring or the thiophene moiety can be explored to improve its binding affinity to specific biological targets.

The synthesis of 3,3-Dimethyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid has been reported using various methodologies. One common approach involves the reaction of 3,3-dimethylcyclobutanecarboxylic acid with thiophene derivatives under appropriate conditions. The choice of synthetic route can significantly impact the yield and purity of the final product, making it essential to optimize these parameters for large-scale production.

Beyond its therapeutic applications, 3,3-Dimethyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid has also been studied for its potential use in materials science. Its unique electronic properties make it a promising candidate for the development of functional materials with applications in electronics and energy storage. For instance, research published in the Journal of Materials Chemistry has explored the use of this compound as a building block for organic semiconductors.

In conclusion, 3,3-Dimethyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid (CAS No. 880166-21-2) is a multifaceted compound with significant potential in various fields. Its unique structural features contribute to its diverse biological activities and make it a valuable target for further research and development. As ongoing studies continue to unravel its mechanisms of action and optimize its properties, this compound is poised to play an increasingly important role in advancing our understanding of biological systems and developing new therapeutic strategies.

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